

spectroscopic characterization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

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Compound of Interest

Compound Name: 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

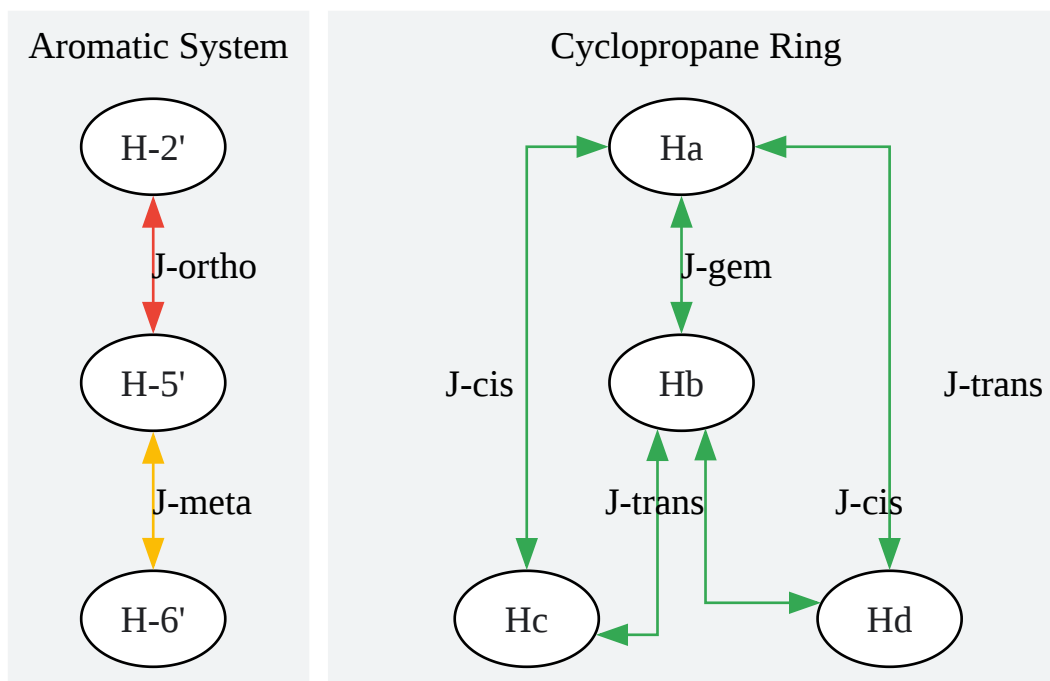
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile**, a compound of interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in bioactive molecules.^[1] The following sections detail the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

A robust analytical workflow is critical for the unambiguous structural confirmation of synthesized molecules. This guide outlines a self-validating system where each spectroscopic technique provides complementary information, culminating in a definitive structural assignment.

The structure of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile** combines a substituted aromatic ring with a strained cyclopropane ring and a nitrile functional group. Each of these

components will give rise to characteristic signals in the various spectra, allowing for a detailed analysis.



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Caption: Key ^1H - ^1H coupling relationships in the molecule.

^{13}C NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

Carbon-13 NMR provides information on the number of unique carbon atoms and their chemical environments. As the ^{13}C isotope has a low natural abundance (about 1.1%), spectra require more scans than ^1H NMR. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.

Experimental Protocol: A Self-Validating System

- Sample Preparation: Use the same sample prepared for ^1H NMR.

- **Data Acquisition:** Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required. The spectral width should cover the full range of organic carbons (e.g., 0-220 ppm).
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum.

Predicted ^{13}C NMR Data

Signal	Chemical Shift (δ , ppm) (Predicted)	Assignment
1	149.5	C-OCH ₃
2	148.8	C-OCH ₃
3	131.0	Ar-C (quaternary)
4	122.0	C \equiv N
5	119.0	Ar-CH
6	111.5	Ar-CH
7	110.8	Ar-CH
8	56.0	OCH ₃
9	55.9	OCH ₃
10	25.0	C(CN)(Ar)
11	18.0	CH ₂ (cyclopropane)

In-Depth Spectral Interpretation

- **Aromatic Carbons (1-3, 5-7):** The six aromatic carbons will appear in the δ 110-150 ppm range. The two carbons attached to the oxygen atoms will be the most downfield (δ ~149 ppm). The quaternary carbon attached to the cyclopropane ring will also be downfield but will likely have a lower intensity. [2][3]* **Nitrile Carbon (4):** The carbon of the nitrile group (C \equiv N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. [3]* **Methoxy Carbons (8, 9):** The two methoxy carbons will appear as sharp signals around δ 56 ppm. [2]*

Cyclopropane Carbons (10, 11): The carbons of the cyclopropane ring are highly shielded and will appear upfield. The quaternary carbon attached to the aromatic ring and nitrile group will be the most downfield of the three ($\delta \sim 25$ ppm), while the two CH_2 groups will be significantly more shielded ($\delta \sim 18$ ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [4] For this molecule, we expect to see characteristic absorptions for the $\text{C}\equiv\text{N}$ bond, the $\text{C}-\text{O}$ bonds of the methoxy groups, the aromatic $\text{C}=\text{C}$ bonds, and $\text{C}-\text{H}$ bonds.

Experimental Protocol: A Self-Validating System

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plate or pure KBr should be taken first and subtracted from the sample spectrum.
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups.

Predicted IR Data

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch
2250-2240	Medium, Sharp	C≡N stretch
1610, 1515	Strong	Aromatic C=C stretch
1260, 1030	Strong	C-O stretch

In-Depth Spectral Interpretation

- **C≡N Stretch:** The most diagnostic peak will be the sharp, medium-intensity absorption around 2245 cm⁻¹ corresponding to the nitrile group. Its presence is a strong indicator of this functional group.
- **C-H Stretches:** Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and cyclopropane groups) will be just below 3000 cm⁻¹. [5]*
Aromatic C=C Stretches: Strong absorptions around 1610 and 1515 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.
- **C-O Stretches:** Strong bands in the region of 1260-1030 cm⁻¹ will be due to the asymmetric and symmetric stretching of the C-O bonds of the two methoxy groups.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind Experimental Choices

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can provide further structural information. Electron Ionization (EI) is a common technique for small, relatively stable molecules and would be suitable here.

Experimental Protocol: A Self-Validating System

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a standard electron energy of 70 eV for EI.
- **Mass Analysis:** Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
- **Data Analysis:** Identify the molecular ion peak (M^+) and analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.

Predicted Mass Spectrometry Data

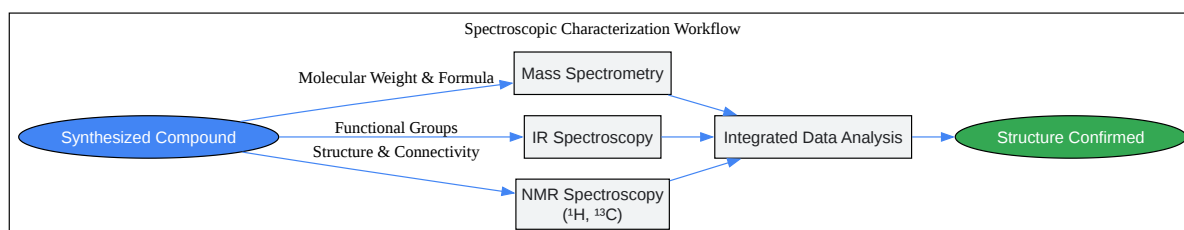
The molecular formula of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile** is $C_{12}H_{13}NO_2$. The exact mass is 203.0946 g/mol .

m/z (Predicted)	Identity	Possible Fragmentation
203	$[M]^+$	Molecular Ion
188	$[M - CH_3]^+$	Loss of a methyl radical from a methoxy group
175	$[M - C_2H_4]^+$	Loss of ethene from the cyclopropane ring
162	$[M - CH_3 - CN]^+$	Loss of a methyl radical and hydrogen cyanide
134	$[C_8H_6O_2]^+$	Benzylic cleavage

In-Depth Spectral Interpretation

- **Molecular Ion ($[M]^+$):** The molecular ion peak should be observed at $m/z = 203$. The presence of an odd number of nitrogen atoms means the molecular weight is odd, consistent with the Nitrogen Rule.
- **Fragmentation:** The fragmentation pattern will be dictated by the stability of the resulting cations. A common fragmentation for methoxy-substituted aromatic rings is the loss of a

methyl radical ($\bullet\text{CH}_3$) to give a peak at $m/z = 188$. Another expected fragmentation would be cleavage of the bonds to the cyclopropane ring, which is highly strained.



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Caption: A typical workflow for spectroscopic characterization.

Summary and Integrated Analysis

The combination of NMR, IR, and Mass Spectrometry provides a powerful and synergistic approach to the structural elucidation of **1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile**. IR spectroscopy confirms the presence of key functional groups (nitrile, ether, aromatic ring). Mass spectrometry establishes the correct molecular weight and formula. Finally, ^1H and ^{13}C NMR spectroscopy provide the detailed carbon-hydrogen framework, confirming the connectivity of all atoms in the molecule. Together, these techniques allow for the unambiguous confirmation of the target structure, ensuring its identity and purity for use in research and development.

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